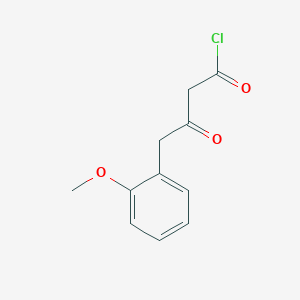
3-Difluoromethoxy-2-fluorothiophenol
Vue d'ensemble
Description
3-Difluoromethoxy-2-fluorothiophenol (3-DFMFT) is a synthetic, organic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the thiophenol family, which consists of compounds containing a sulfur atom attached to a benzene ring. 3-DFMFT is a colorless, water-soluble compound with a molecular weight of 164.09 g/mol. It has a melting point of 65-66°C and a boiling point of 246-247°C.
Applications De Recherche Scientifique
3-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent in the synthesis of various organic compounds, such as 2-fluoromethylthiophenol, 2-fluoromethylthiophenol derivatives, and 3-fluoromethylthiophenol derivatives. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. Additionally, it is used as a building block in the synthesis of organic semiconductors and as a substrate in the synthesis of organic dyes.
Mécanisme D'action
The mechanism of action of 3-Difluoromethoxy-2-fluorothiophenol is not fully understood. However, it is believed that the compound acts as an electron donor, which facilitates the transfer of electrons between molecules. This enables reactions to take place more quickly and efficiently. Additionally, the compound is believed to act as a Lewis acid, which increases the reactivity of the molecules it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can affect the activity of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, the compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Difluoromethoxy-2-fluorothiophenol in laboratory experiments include its low cost, its water solubility, and its ability to act as an electron donor and a Lewis acid. Additionally, the compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is its toxicity. The compound is toxic if inhaled or ingested and can cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are numerous potential future directions for 3-Difluoromethoxy-2-fluorothiophenol research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its use as a catalyst in the synthesis of polymers and its use as a ligand in coordination chemistry. Finally, further research could be conducted into its potential use as a building block in the synthesis of organic semiconductors and as a substrate in the synthesis of organic dyes.
Propriétés
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-6-4(11-7(9)10)2-1-3-5(6)12/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCURHVXYODMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















